molecular formula C6H3BrIN3 B12314585 1-Azido-2-bromo-4-iodobenzene

1-Azido-2-bromo-4-iodobenzene

Cat. No.: B12314585
M. Wt: 323.92 g/mol
InChI Key: HAXZQPILKQGMCE-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-iodobenzene is a unique organic compound characterized by the presence of azido, bromo, and iodo substituents on a benzene ring. This compound is of significant interest in various fields of scientific research due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-iodobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and iodo groups onto a benzene ring. One common method involves the diazotization of 2-bromo-4-iodoaniline followed by azidation. The reaction conditions typically require the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial production would likely involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of amines or other derivatives. The bromo and iodo groups can participate in coupling reactions, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-bromo-4-iodobenzene is unique due to the combination of azido, bromo, and iodo groups on a single benzene ring, providing a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

1-azido-2-bromo-4-iodobenzene

InChI

InChI=1S/C6H3BrIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H

InChI Key

HAXZQPILKQGMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)N=[N+]=[N-]

Origin of Product

United States

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